Benzeneacetonitrile, alpha-chloro-2-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetonitrile, alpha-chloro-2-methoxy- typically involves the reaction of benzeneacetonitrile with chlorinating agents in the presence of a methoxy group. One common method is the chlorination of benzeneacetonitrile using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert solvent like dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: On an industrial scale, the production of Benzeneacetonitrile, alpha-chloro-2-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: Benzeneacetonitrile, alpha-chloro-2-methoxy- can undergo oxidation reactions to form corresponding aldehydes or acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of amines or alcohols. Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chloro group in Benzeneacetonitrile, alpha-chloro-2-methoxy- can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is often facilitated by the use of catalysts or under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NH3, RSH, or ROH in the presence of a base like NaOH or KOH.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzeneacetonitrile derivatives.
Scientific Research Applications
Benzeneacetonitrile, alpha-chloro-2-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, alpha-chloro-2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzeneacetonitrile: The parent compound without the chloro and methoxy groups.
Benzeneacetonitrile, alpha-hydroxy-: A derivative with a hydroxy group instead of a chloro group.
Benzeneacetonitrile, alpha-methyl-: A derivative with a methyl group instead of a chloro group.
Uniqueness: Benzeneacetonitrile, alpha-chloro-2-methoxy- is unique due to the presence of both chloro and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its potential as an intermediate in organic synthesis and its applicability in various research fields.
Properties
CAS No. |
90537-16-9 |
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Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-2-(2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-3-2-4-7(9)8(10)6-11/h2-5,8H,1H3 |
InChI Key |
OLDUYWOZQPNVEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)Cl |
Origin of Product |
United States |
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